4-methyl-5-phenyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
4-METHYL-5-PHENYL-N-[5-(4-PYRIDINYL)-1,3,4-THIADIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by its unique structure, which includes a thiophene ring, a pyridine ring, and a thiadiazole ring. These structural features make it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-5-PHENYL-N-[5-(4-PYRIDINYL)-1,3,4-THIADIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the thiadiazole intermediate.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via a cyclization reaction involving a suitable diene and a sulfur source.
Final Coupling Reaction: The final step involves coupling the thiophene and pyridine-thiadiazole intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-5-PHENYL-N-[5-(4-PYRIDINYL)-1,3,4-THIADIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiadiazole derivatives
Substitution: Functionalized pyridine or thiophene derivatives
Scientific Research Applications
4-METHYL-5-PHENYL-N-[5-(4-PYRIDINYL)-1,3,4-THIADIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-METHYL-5-PHENYL-N-[5-(4-PYRIDINYL)-1,3,4-THIADIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can interact with enzymes, receptors, or other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Comparison
Compared to similar compounds, 4-METHYL-5-PHENYL-N-[5-(4-PYRIDINYL)-1,3,4-THIADIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE stands out due to its unique combination of a thiophene ring, a pyridine ring, and a thiadiazole ring. This structural complexity contributes to its diverse chemical reactivity and potential for various scientific applications.
Properties
Molecular Formula |
C19H14N4OS2 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
4-methyl-5-phenyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C19H14N4OS2/c1-12-11-15(25-16(12)13-5-3-2-4-6-13)17(24)21-19-23-22-18(26-19)14-7-9-20-10-8-14/h2-11H,1H3,(H,21,23,24) |
InChI Key |
GJWZMZSHLAZFKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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